
Potassium cyclobutyltrifluoroboranuide
Overview
Description
Potassium cyclobutyltrifluoroboranuide is a useful research compound. Its molecular formula is C4H7BF3K and its molecular weight is 162.01 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Cross-Coupling Reactions
Potassium cyclobutyltrifluoroboranuide plays a crucial role in Suzuki-Miyaura cross-coupling reactions. It has been found effective for coupling with aryl chlorides, resulting in a variety of substituted aryl cyclopropanes and cyclobutanes. This application is significant for synthesizing complex organic compounds with potential use in various fields, including pharmaceuticals and materials science (Molander & Gormisky, 2008).
Radical Cyclizations
This compound is also used in radical cyclizations. These cyclizations occur in water, are open to air, and scalable, employing catalytic silver nitrate and stoichiometric potassium persulfate. This application is instrumental in generating polycyclic scaffolds, which are useful in developing new chemical entities (Lockner, Dixon, Risgaard, & Baran, 2011).
Agriculture Research
In agriculture, research has highlighted the need for potassium in soil and plant nutrition. This compound can be relevant in studies focusing on potassium availability in soils and its role in plant stress situations, including diseases, pests, frost, and salinity (Römheld & Kirkby, 2010).
Carbon Electrodes for Batteries
The material has applications in the development of carbon electrodes for potassium-ion batteries. It contributes to the exploration of new materials for energy storage solutions, which is a growing field of interest in renewable energy technologies (Jian, Luo, & Ji, 2015).
Safety and Hazards
The safety data sheet for potassium compounds indicates that they may intensify fire; they are harmful if swallowed and can cause severe skin burns and eye damage . They may cause respiratory irritation and are suspected of damaging the unborn child . They may also cause damage to organs through prolonged or repeated exposure .
Future Directions
The future directions of research into potassium compounds are vast. For instance, rechargeable potassium-ion batteries (PIBs) have great potential in the application of electrochemical energy storage devices due to the low cost, the abundant resources and the low standard reduction potential of potassium . Another study suggests that the oxidative conversion of lignin is of great interest because it enables the formation of highly functionalized, valuable compounds .
Mechanism of Action
Target of Action
Potassium cyclobutyltrifluoroboranuide is a synthetic compound The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It is known that the compound reacts with chlorine to form a chlorinated derivative . The specifics of this interaction and the resulting changes are subjects of ongoing research.
Biochemical Pathways
It’s known that the compound is a derivative of carboxylic acid with acridinium substituents and a hydrocarbon group . The downstream effects of these interactions on biochemical pathways require further investigation.
Result of Action
The compound’s reaction with chlorine to form a chlorinated derivative is known , but the specific molecular and cellular effects of this reaction are subjects of ongoing research.
Biochemical Analysis
Biochemical Properties
Potassium cyclobutyltrifluoroboranuide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with potassium channels, affecting their regulation and function . These interactions are crucial for maintaining cellular homeostasis and proper functioning of biochemical pathways.
Cellular Effects
This compound has notable effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the activity of potassium channels in various cell types, leading to changes in cellular excitability and signaling . Additionally, it can impact gene expression by altering the transcriptional activity of specific genes involved in potassium homeostasis and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to specific sites on potassium channels, modulating their activity and function . This binding can lead to either inhibition or activation of the channels, depending on the context and cellular environment. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby affecting the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in potassium channel activity and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it can enhance potassium channel activity and improve cellular function. At higher doses, it may cause toxic or adverse effects, such as hyperkalemia and disruption of cellular homeostasis . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical and cellular effects without causing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It affects metabolic flux and metabolite levels by modulating the activity of key enzymes involved in potassium homeostasis and cellular metabolism . These interactions are essential for maintaining proper cellular function and metabolic balance.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It is transported across cellular membranes through potassium channels and other ion transporters, ensuring its proper localization and accumulation within cells . This distribution is crucial for its biochemical and cellular effects.
Subcellular Localization
This compound exhibits specific subcellular localization, which influences its activity and function. It is often localized to specific compartments or organelles, such as the plasma membrane and endoplasmic reticulum, where it interacts with potassium channels and other biomolecules . Targeting signals and post-translational modifications play a role in directing this compound to these specific subcellular locations, ensuring its proper function and regulation.
Properties
IUPAC Name |
potassium;cyclobutyl(trifluoro)boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7BF3.K/c6-5(7,8)4-2-1-3-4;/h4H,1-3H2;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZQJPWKFEMYYOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1CCC1)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7BF3K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90648713 | |
| Record name | Potassium cyclobutyl(trifluoro)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90648713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1065010-88-9 | |
| Record name | Borate(1-), cyclobutyltrifluoro-, potassium (1:1), (T-4)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1065010-88-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Potassium cyclobutyl(trifluoro)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90648713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | potassium cyclobutyltrifluoroboranuide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



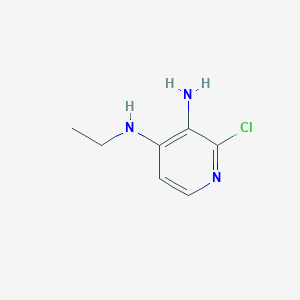
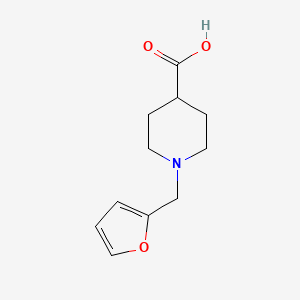
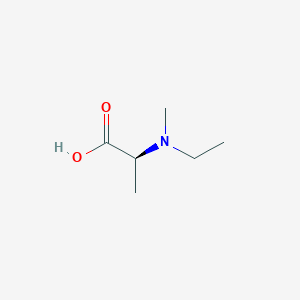

![Methyl 5-ethyl-5,6-dihydro-4H-thieno-[2,3-c]pyrrole-2-carboxylate](/img/structure/B1326451.png)


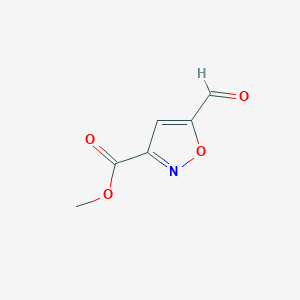
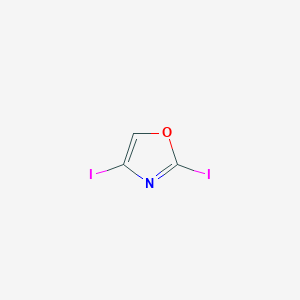
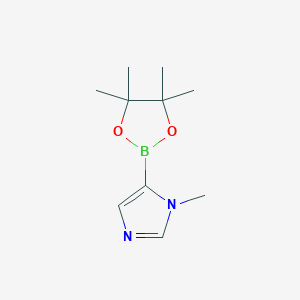


![4,7-Dibromo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1326464.png)
